molecular formula C15H11FO4 B6406122 2-(4-Carboxy-3-fluorophenyl)-6-methylbenzoic acid CAS No. 1261971-01-0

2-(4-Carboxy-3-fluorophenyl)-6-methylbenzoic acid

Cat. No.: B6406122
CAS No.: 1261971-01-0
M. Wt: 274.24 g/mol
InChI Key: ABXNOXZUDWRUAI-UHFFFAOYSA-N
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Description

2-(4-Carboxy-3-fluorophenyl)-6-methylbenzoic acid is an organic compound that features both carboxylic acid and fluorine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Carboxy-3-fluorophenyl)-6-methylbenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable aromatic precursor, such as 4-fluorobenzoic acid.

    Functional Group Introduction: The carboxylic acid group is introduced through a series of reactions, including halogenation and subsequent carboxylation.

    Methylation: The methyl group is introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.

    Final Product Formation: The final product is obtained after purification steps such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Carboxy-3-fluorophenyl)-6-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylate salts or esters.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

2-(4-Carboxy-3-fluorophenyl)-6-methylbenzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.

    Materials Science: The compound’s unique properties make it useful in the development of advanced materials.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Chemical Analysis: The compound can be used as a standard or reference material in analytical chemistry.

Mechanism of Action

The mechanism of action of 2-(4-Carboxy-3-fluorophenyl)-6-methylbenzoic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, while the fluorine atom can influence the compound’s electronic properties and reactivity. These interactions can affect various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Carboxy-3-fluorophenylboronic acid
  • 3-Fluorophenylboronic acid
  • 4-Carboxy-2-fluorophenylboronic acid pinacol ester

Uniqueness

2-(4-Carboxy-3-fluorophenyl)-6-methylbenzoic acid is unique due to the presence of both a carboxylic acid group and a fluorine atom on the aromatic ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-(4-carboxy-3-fluorophenyl)-6-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO4/c1-8-3-2-4-10(13(8)15(19)20)9-5-6-11(14(17)18)12(16)7-9/h2-7H,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABXNOXZUDWRUAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC(=C(C=C2)C(=O)O)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30690918
Record name 3'-Fluoro-3-methyl[1,1'-biphenyl]-2,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261971-01-0
Record name 3'-Fluoro-3-methyl[1,1'-biphenyl]-2,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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